molecular formula C8H11N5O2 B11750368 1,2-Propanediol, 3-(6-amino-9H-purin-9-yl)-, (R)- CAS No. 55559-72-3

1,2-Propanediol, 3-(6-amino-9H-purin-9-yl)-, (R)-

Cat. No.: B11750368
CAS No.: 55559-72-3
M. Wt: 209.21 g/mol
InChI Key: GSLQFBVNOFBPRJ-RXMQYKEDSA-N
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Description

(2R)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol is a chemical compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of nucleotides, the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as adenine and glycerol.

    Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents include strong acids or bases, and the reactions are typically carried out under controlled temperatures and pressures.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (2R)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining high yields and purity. Industrial methods may also involve continuous flow reactors and automated systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups on the molecule, leading to different products.

    Substitution: The amino group on the purine ring can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.

Scientific Research Applications

(2R)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in biological processes, particularly in the context of nucleic acids and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (2R)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to specific sites on these molecules, influencing their activity and function. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside that plays a key role in cellular energy transfer.

    Guanosine: Another purine nucleoside involved in various biochemical processes.

    Inosine: A nucleoside that is important in metabolism and has potential therapeutic applications.

Uniqueness

(2R)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol is unique due to its specific structure, which allows it to interact with biological molecules in distinct ways

Properties

CAS No.

55559-72-3

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

(2R)-3-(6-aminopurin-9-yl)propane-1,2-diol

InChI

InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)1-5(15)2-14/h3-5,14-15H,1-2H2,(H2,9,10,11)/t5-/m1/s1

InChI Key

GSLQFBVNOFBPRJ-RXMQYKEDSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C[C@H](CO)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(CO)O)N

Origin of Product

United States

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